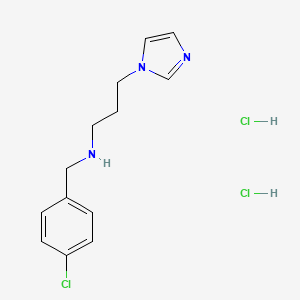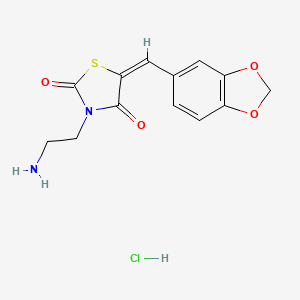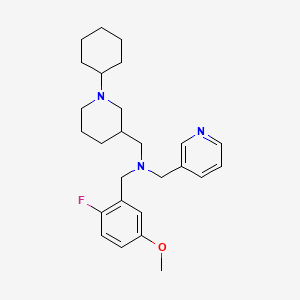
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, also known as Clonidine, is a medication that is used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and narcotics. Clonidine works by lowering blood pressure and reducing the activity of certain parts of the brain. In
作用機序
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride works by binding to alpha-2 adrenergic receptors in the brain and inhibiting the release of norepinephrine. This results in a decrease in sympathetic nervous system activity, which leads to a reduction in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has several biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and body temperature. It can also cause sedation, dry mouth, and constipation.
実験室実験の利点と制限
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established mechanism of action, making it a useful tool for studying the sympathetic nervous system. However, its effects on other systems in the body, such as the respiratory and gastrointestinal systems, can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride. One area of interest is its potential use in the treatment of anxiety disorders and PTSD. N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been shown to reduce symptoms of anxiety in some studies, and further research is needed to determine its efficacy in these conditions. Another area of interest is its potential use in the treatment of neuropathic pain. N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been shown to have analgesic effects in some studies, and further research is needed to determine its potential as a treatment for chronic pain. Finally, there is interest in developing new formulations of N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride that can be administered transdermally, which could improve patient compliance and reduce side effects.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is a medication that has been extensively studied for its potential therapeutic effects in a variety of conditions. Its mechanism of action is well-established, and it has several advantages and limitations for use in laboratory experiments. There are several future directions for research on N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, including its potential use in the treatment of anxiety disorders, neuropathic pain, and the development of new formulations for transdermal administration.
合成法
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with 1H-imidazole to form 4-chlorobenzyl-1H-imidazole. This intermediate is then reacted with 3-chloropropylamine to form N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride.
科学的研究の応用
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been extensively studied for its potential therapeutic effects in a variety of conditions. It has been shown to be effective in reducing blood pressure, particularly in patients with hypertension. N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has also been studied for its potential use in the treatment of ADHD, anxiety disorders, and opioid withdrawal symptoms.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3.2ClH/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17;;/h2-5,7,9,11,15H,1,6,8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMJFFVVBIYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B6086343.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)

![3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![2-(1-benzofuran-2-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086425.png)